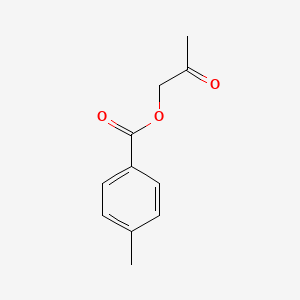

Benzoic acid, 4-methyl-, 2-oxopropyl ester

Description

Contextualization of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as fundamental building blocks in organic synthesis. annexechem.comwikipedia.org Their prevalence in nature, from plant and animal tissues to microbial metabolites, underscores their biological significance. researchgate.net In the realm of synthetic chemistry, the reactivity of the carboxylic acid group and the aromatic ring allows for a wide array of chemical transformations.

The versatility of benzoic acid derivatives is evident in their broad range of applications. They are crucial precursors in the industrial synthesis of numerous organic substances, including dyes, fragrances, and plastics. annexechem.combritannica.com For instance, benzoic acid is a key starting material for the production of phenol (B47542) and benzoate (B1203000) plasticizers. wikipedia.org Furthermore, the salts of benzoic acid, such as sodium benzoate, are widely employed as preservatives in the food and beverage industry. wikipedia.orgbritannica.com In the pharmaceutical and cosmetic sectors, these compounds are valued for their antimicrobial and antifungal properties. ymerdigital.com

The substitution pattern on the benzene (B151609) ring significantly influences the properties and reactivity of benzoic acid derivatives, leading to a vast library of compounds with tailored characteristics. This rich chemical diversity makes them a subject of continuous study and application in various scientific and industrial fields.

Significance of Ester Functional Groups in Synthetic and Mechanistic Studies

The ester functional group, characterized by a carbonyl center bonded to two oxygen atoms, is one of the most common and important functionalities in organic chemistry. chemistrytalk.orgpressbooks.pub Esters are ubiquitous in nature, contributing to the characteristic fragrances of fruits and flowers, and forming the basis of fats and oils. chemistrytalk.orglabxchange.org

In synthetic organic chemistry, esters are highly versatile intermediates. They can be synthesized through various methods, most notably the Fischer esterification of a carboxylic acid and an alcohol. wikipedia.org The ester group can undergo a variety of transformations, including hydrolysis back to the parent acid and alcohol, reduction to alcohols, and reaction with Grignard reagents to form tertiary alcohols. This reactivity makes them valuable for constructing complex molecular architectures.

Mechanistically, the study of esterification and ester hydrolysis has been fundamental to the development of physical organic chemistry, providing deep insights into reaction kinetics, catalysis, and the role of stereochemistry. The carbonyl group of an ester is a key site for nucleophilic attack, and the stability and reactivity of this group can be finely tuned by altering the electronic and steric properties of the attached R groups. organicchemexplained.com This tunability makes esters essential tools for both chemical synthesis and the investigation of reaction mechanisms.

Overview of the Research Landscape for Benzoic Acid, 4-Methyl-, 2-Oxopropyl Ester

The synthesis of this ester would likely proceed through standard esterification procedures, such as the reaction of 4-methylbenzoic acid or its corresponding acyl chloride with 2-oxopropanol (hydroxyacetone). The investigation of such a reaction could itself be a valuable research endeavor, optimizing reaction conditions and exploring different catalytic systems.

Research into analogous compounds provides a framework for predicting the potential properties and applications of "this compound." For instance, studies on other esters of 4-methylbenzoic acid have explored their use in the synthesis of polymers, liquid crystals, and as intermediates in the preparation of more complex molecules. researchgate.netmdpi.com Similarly, research on other 2-oxopropyl esters highlights their potential as synthons in organic synthesis, given the reactivity of the ketone functionality.

The presence of both an ester and a ketone group in "this compound" suggests several avenues for future research. These include:

Synthetic Applications: The ketone functionality could be a handle for further chemical modifications, such as aldol (B89426) reactions, Wittig reactions, or reductions, allowing for the synthesis of a variety of new compounds.

Material Science: The rigid aromatic core and the flexible ester linkage could impart interesting properties for the development of new materials, such as polymers or liquid crystals.

Biological Activity: Many benzoic acid derivatives and esters exhibit biological activity. Screening of this compound for antimicrobial, antifungal, or other pharmacological properties could be a fruitful area of investigation.

The following tables provide an overview of the parent compounds and a closely related analog, which can serve as a basis for future studies on "this compound."

Table 1: Properties of Parent Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | White solid, used in the synthesis of other organic compounds. |

| 2-Oxopropanol (Hydroxyacetone) | C₃H₆O₂ | 74.08 | Colorless liquid, a reactive ketone and alcohol. |

Table 2: Data on a Structurally Related Compound: Methyl 4-(2-oxopropyl)benzoate

Data for this analog can provide insights into the potential spectral and physical characteristics of the target compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molar Mass | 192.21 g/mol |

| CAS Number | 22744-50-9 |

| Physical Form | Powder |

This data is for a related compound and is provided for comparative purposes. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

101395-48-6 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-oxopropyl 4-methylbenzoate |

InChI |

InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)14-7-9(2)12/h3-6H,7H2,1-2H3 |

InChI Key |

DWTFRKVZUQWJCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Direct Esterification Pathways for Benzoic Acid, 4-Methyl-, 2-Oxopropyl Ester

Direct esterification involves the reaction of 4-methylbenzoic acid with a suitable three-carbon alcohol precursor, typically 1-hydroxy-2-propanone (hydroxyacetone or acetol).

The most conventional method for synthesizing esters from a carboxylic acid and an alcohol is through acid-catalyzed esterification, often referred to as Fischer-Speier esterification. In this process, 4-methylbenzoic acid is reacted with hydroxyacetone (B41140) in the presence of a strong acid catalyst.

Commonly used catalysts include mineral acids such as sulfuric acid and hydrochloric acid, as well as organic acids like p-toluenesulfonic acid. mdpi.com The catalyst's role is to protonate the carbonyl oxygen of the 4-methylbenzoic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the hydroxyl group of hydroxyacetone. The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.

A general patented method for esterifying substituted benzoic acids involves dissolving the acid in an alcohol (in this case, hydroxyacetone would be both reactant and solvent) and adding a catalytic amount of sulfuric acid, followed by heating. google.com The reaction temperature and time are critical parameters that influence the yield of the final ester product.

Table 1: Overview of Typical Acid-Catalyzed Esterification

| Parameter | Description |

|---|---|

| Reactants | 4-methylbenzoic acid, 1-hydroxy-2-propanone |

| Catalysts | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH) |

| Mechanism | Fischer-Speier Esterification |

| Key Conditions | Elevated temperature, Removal of water byproduct |

| Advantages | Use of inexpensive and readily available starting materials and catalysts. |

| Disadvantages | Reversible reaction requiring equilibrium shift; harsh conditions can lead to side reactions. |

In response to the environmental impact of traditional chemical processes, catalyst-free and green synthetic routes are gaining prominence. One such approach involves the use of microwave irradiation. Microwave-assisted esterification can dramatically reduce reaction times and improve energy efficiency. researchgate.net Research on the synthesis of methyl benzoate (B1203000) from benzoic acid and methanol (B129727) has shown that microwave heating can lead to a 99.99% conversion within 10 minutes. researchgate.net This technique could be applied to the synthesis of this compound, potentially offering a rapid and efficient catalyst-free pathway by heating 4-methylbenzoic acid and hydroxyacetone under controlled microwave conditions.

Another approach is conducting the reaction under high-temperature and high-pressure conditions, which can facilitate the esterification without the need for an external catalyst. However, these methods may require specialized equipment.

Transesterification Processes and Alkyl Exchange Reactions

Transesterification is an alternative pathway that begins with a pre-existing ester of 4-methylbenzoic acid, most commonly a simple alkyl ester like methyl 4-methylbenzoate. This starting ester is then reacted with hydroxyacetone in the presence of a catalyst to exchange the alkyl group.

This process can be catalyzed by either acids or bases. Titanate catalysts have proven to be particularly effective for transesterification in the synthesis of other benzoic acid esters, such as benzyl (B1604629) benzoate and butyl benzoate, from crude methyl benzoate. researchgate.net Studies have shown that these catalysts exhibit high activity, leading to excellent conversion rates, sometimes reaching 100%, without the formation of significant byproducts. researchgate.net The application of a similar titanate-based catalytic system to the reaction between methyl 4-methylbenzoate and hydroxyacetone presents a viable and efficient route to the target compound.

Synthesis via Acyl Halides or Anhydrides

To achieve higher yields and milder reaction conditions, 4-methylbenzoic acid can be first converted into a more reactive derivative, such as an acyl halide (e.g., 4-methylbenzoyl chloride) or an anhydride. These activated derivatives react readily with alcohols like hydroxyacetone to form the desired ester.

The reaction of 4-methylbenzoyl chloride with hydroxyacetone is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. This method, a variation of the Schotten-Baumann reaction, is often rapid and can be performed at low temperatures, minimizing the risk of side reactions. Acylations of alcohols with benzoyl chloride derivatives have been shown to proceed in excellent yields. organic-chemistry.org

Table 2: Comparison of Esterification Methods

| Method | Starting Materials | Key Reagents | Conditions |

|---|---|---|---|

| Acid-Catalyzed | 4-methylbenzoic acid, hydroxyacetone | H₂SO₄ or p-TsOH | Heat, water removal |

| Transesterification | Methyl 4-methylbenzoate, hydroxyacetone | Titanate catalyst | Heat |

| Acyl Halide | 4-methylbenzoyl chloride, hydroxyacetone | Pyridine or Et₃N | Often low temperature |

Advanced Catalytic Systems for this compound Synthesis

Modern synthetic chemistry employs a range of advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of esterification reactions.

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under mild conditions. In the context of esterification, metal-organic compounds can serve as effective catalysts. For instance, the use of ferric acetylacetonate (B107027) [Fe(acac)₃] has been documented in the synthesis of substituted benzoic acid methyl esters, demonstrating the utility of metal-organic catalysts in reactions involving benzoate structures. orgsyn.org

Furthermore, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) are widely used, often in combination with anhydrides, to accelerate acylation reactions. DMAP functions by forming a highly reactive N-acylpyridinium salt intermediate, which is then readily attacked by the alcohol. This catalytic approach is known for its high efficiency in the acylation of even sterically hindered alcohols. organic-chemistry.org

Heterogeneous Catalysis (e.g., Solid Acid Catalysts)

The synthesis of esters via heterogeneous catalysis offers significant advantages over traditional homogeneous methods, primarily concerning catalyst recovery, reusability, and the reduction of corrosive and environmentally harmful waste streams. mdpi.comproquest.com Solid acid catalysts, in particular, have been extensively investigated for esterification reactions, including those involving derivatives of benzoic acid.

One notable example is the use of a zirconium/titanium (Zr/Ti) solid acid catalyst for the synthesis of methyl benzoates from various benzoic acids. mdpi.comproquest.comresearchgate.net Researchers have determined that a Zr/Ti catalyst with a Zr:Ti molar ratio of 1.2:1 (designated ZT10) exhibits superior catalytic activity. mdpi.comproquest.com This catalyst facilitates the direct condensation of the carboxylic acid and alcohol without the need for other auxiliary acids. mdpi.comproquest.comresearchgate.net The enhanced activity of the ZT10 catalyst is attributed in part to its honeycomb-like structure. mdpi.com While this specific catalyst was tested for the synthesis of methyl p-toluate (B1214165) (the methyl ester of 4-methylbenzoic acid), the principle is directly applicable to the synthesis of this compound from 4-methylbenzoic acid and 2-hydroxyacetone.

Another class of solid acid catalysts effective for esterification are sulfated metal oxides, such as SO4-ZrO2. These materials have demonstrated activity as heterogeneous catalysts for the esterification of benzoic acid with methanol. bohrium.com The catalytic performance of SO4-ZrO2 powders is influenced by their preparation conditions and the concentration of H2SO4 used for impregnation. bohrium.com Studies have shown that the catalysis is truly heterogeneous, with no activity observed from the filtrate after catalyst removal, confirming that the catalyst does not leach into the reaction medium. bohrium.com The efficiency of these catalysts is linked to the density of strong acid sites on their surface. bohrium.com

The table below summarizes the performance of different solid acid catalysts in the esterification of p-methylbenzoic acid and a related model compound.

| Catalyst | Substrates | Yield (%) | Reaction Conditions | Source |

|---|---|---|---|---|

| Zr/Ti (ZT10) | p-methylbenzoic acid + Methanol | Not specified, but high activity reported | Not specified | mdpi.comproquest.com |

| SO4-ZrO2 | Benzoic acid + Methanol | Performance varied with catalyst prep. | 430 ± 1K | bohrium.com |

| Fe3O4@SiO2–P([VLIM]PW) NPs | Palmitic acid + Methanol | >84% (after 5 cycles) | Optimized conditions | nih.gov |

Biocatalytic Transformations and Enzymatic Approaches

Biocatalysis, utilizing whole-cell or isolated enzymes, presents a green and highly selective alternative for ester synthesis. Lipases are the most commonly employed enzymes for esterification due to their ability to function in non-aqueous environments and their high selectivity, which can reduce the formation of byproducts. mdpi.com

The enzymatic synthesis of esters from phenolic acids has been a subject of interest, aiming to increase the lipophilicity of natural antioxidants. mdpi.comhaut.edu.cnresearchgate.net For instance, lipases have been used to catalyze the esterification of dihydrocaffeic acid with hexanol. haut.edu.cn Similarly, various lignin-derived phenolics have been selectively esterified at their aliphatic hydroxyl groups using lipases, with fatty acids of different chain lengths. researchgate.netnih.gov This selectivity is crucial as it preserves the phenolic hydroxyl groups responsible for antioxidant activity. researchgate.net

In the context of synthesizing this compound, a lipase-catalyzed reaction between 4-methylbenzoic acid and 2-hydroxyacetone (acetol) is a viable approach. The choice of solvent is critical in such systems. Acetone (B3395972) has been successfully used as a solvent for the enzymatic esterification of kojic acid with palmitic acid, catalyzed by immobilized lipase (B570770). upm.edu.my Given that 2-hydroxyacetone is a derivative of acetone, the use of acetone or a similar organic solvent could be suitable for this transformation. The reaction would likely involve an immobilized lipase, such as Candida antarctica lipase B (CALB), which is known for its broad substrate specificity and stability in organic media. mdpi.com

The table below presents findings from related enzymatic esterification studies.

| Enzyme | Substrates | Conversion/Yield | Reaction Time | Solvent | Source |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Phenylacetic acid + Ethanol (B145695) | 90% | 24 h | Isooctane | mdpi.com |

| Yarrowia lipolytica biomass | 3-Phenylpropanoic acid + Ethanol | 95% | 24 h | Isooctane | mdpi.com |

| Lipase | Dihydroconiferyl alcohol (DCA) + Fatty acids | 74-84% | 24 h | tert-butanol | nih.gov |

| Lipozyme RMIM | Kojic acid + Palmitic acid | 82.14% | 20 h | Acetone | upm.edu.my |

Optimization of Reaction Conditions and Process Intensification

Influence of Temperature, Pressure, and Solvent Systems

The optimization of reaction parameters such as temperature, pressure, and solvent is crucial for maximizing the yield and efficiency of the synthesis of this compound.

Temperature: Esterification reactions are typically equilibrium-limited and endothermic, meaning that higher temperatures generally favor the reaction rate and shift the equilibrium towards the product side. dnu.dp.ua However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decomposition of the product and catalyst. google.com For instance, in the zirconium-catalyzed esterification of benzoic acid, a reaction temperature of 80 °C was chosen as a balance to ensure compatibility with a range of functionalized substrates while maintaining a reasonable reaction rate. acs.org In another study on the synthesis of methyl p-toluate, the reaction temperature was maintained between 50°C and 100°C. google.com

Pressure: The synthesis is typically carried out at atmospheric pressure. However, conducting the reaction under reduced pressure can help remove water, a byproduct of esterification, thereby shifting the equilibrium towards the formation of the ester and increasing the yield. Conversely, for reactions in continuous flow systems or with volatile reactants, applying pressure using back-pressure regulators can allow for heating solvents above their atmospheric boiling points, thus accelerating the reaction. researchgate.net

Solvent Systems: The choice of solvent can significantly impact the reaction. An ideal solvent should dissolve the reactants but not react with them, be easily separable from the product, and preferably be non-toxic and environmentally benign. researchgate.net For the esterification of 4-methylbenzoic acid, solvents like toluene (B28343) are often used to facilitate the removal of water via azeotropic distillation. orgsyn.org In a study on zirconium-catalyzed esterification, benzotrifluoride (B45747) was identified as a suitable solvent. acs.org The solubility of the starting material, 4-methylbenzoic acid, is an important consideration; its solubility is known to increase with temperature and with the addition of organic co-solvents like ethanol or N,N-dimethylformamide (DMF) to water. researchgate.net

The following table details the effect of different solvents on a model esterification reaction.

| Reaction | Solvent | Temperature (°C) | Yield/Conversion | Notes | Source |

|---|---|---|---|---|---|

| Benzoic acid coupling to Wang Resin | DCM/DMF (9:1) | 44 | Complete loading in 3 h | Thermal reflux | mdpi.org |

| Benzoic acid coupling to Wang Resin | DCM/THF (9:1) | 89 | 95% | Microwave superheating (1 h) | mdpi.org |

| Benzoic acid + Benzyl alcohol | Benzotrifluoride | 80 | High yield reported | Zr(Cp)2(CF3SO3)2·THF catalyst | acs.org |

| Benzoic acid + Benzyl alcohol | Toluene | 80 | High yield reported | Zr(Cp)2(CF3SO3)2·THF catalyst | acs.org |

Continuous Flow Synthesis and Automated Techniques

Process intensification through continuous flow synthesis offers several advantages over traditional batch processing for the production of esters. Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety for handling hazardous reagents or exothermic reactions. researchgate.net

The synthesis of this compound can be adapted to a continuous flow setup. A typical system would involve pumping separate streams of 4-methylbenzoic acid and 2-hydroxyacetone, dissolved in a suitable solvent, into a mixing unit before entering a heated reactor column. The reactor could be a packed-bed reactor containing a solid acid catalyst, such as the aforementioned Zr/Ti catalyst or a functionalized resin. mdpi.com The use of a solid catalyst in a packed-bed configuration simplifies product purification, as the catalyst is retained within the reactor, allowing for a continuous output of the product stream. nih.gov

Furthermore, in-line purification units can be integrated into the flow system to remove the water byproduct, for example, through membrane separation or by passing the stream through a column of dehydrating agent. This continuous removal of water drives the reaction equilibrium towards completion, significantly improving the yield. acs.org Automated techniques allow for rapid screening and optimization of reaction conditions by systematically varying parameters like flow rate, temperature, and reactant ratios, leading to accelerated process development. researchgate.net While specific examples for the target molecule are not detailed in the literature, the continuous flow synthesis of other benzoic acid derivatives, such as 2,4,5-trifluorobenzoic acid, demonstrates the feasibility and advantages of this technology. researchgate.net

Chemical Reactivity and Transformation Studies

Hydrolysis and Saponification Kinetics of the Ester Moiety

The ester linkage in Benzoic acid, 4-methyl-, 2-oxopropyl ester is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base (saponification).

Acid-Mediated Hydrolysis Mechanisms

In the presence of a dilute acid catalyst, such as hydrochloric or sulfuric acid, the ester undergoes hydrolysis to yield p-toluic acid and acetone (B3395972). chemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically employed. chemguide.co.uk The mechanism of acid-catalyzed ester hydrolysis is a well-established process that involves the initial protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com

Base-Catalyzed Saponification Investigations

The hydrolysis of this compound can also be achieved using a dilute alkali, such as sodium hydroxide (B78521), in a process known as saponification. This reaction is generally irreversible and proceeds to completion, offering advantages in terms of product separation and yield compared to acid-catalyzed hydrolysis. chemguide.co.uk The reaction yields the salt of the carboxylic acid (sodium p-toluate) and acetone.

The mechanism of base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide leaving group (the enolate of acetone), to form p-toluic acid. The p-toluic acid is then deprotonated by the alkoxide or another hydroxide ion to form the carboxylate salt. byjus.com

Nucleophilic and Electrophilic Reactions of the Ester and Ketone Groups

The presence of both an ester and a ketone functional group in this compound allows for a diverse range of nucleophilic and electrophilic reactions.

Reduction Reactions of the Carbonyl and Ester Functionalities

The carbonyl group of the ketone and the ester can be reduced using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces the ketone to a secondary alcohol, yielding 2-hydroxypropyl p-toluate (B1214165), while typically leaving the ester group intact under normal conditions. masterorganicchemistry.com However, in some cases, especially with β-keto esters, NaBH₄ in methanol (B129727) can lead to both reduction of the ketone and transesterification of the ester. thieme-connect.comresearchgate.net

Lithium aluminum hydride (LiAlH₄), a much stronger reducing agent, will reduce both the ketone and the ester functionalities. chadsprep.commasterorganicchemistry.com The reduction of the ester group with LiAlH₄ proceeds through an aldehyde intermediate which is further reduced to a primary alcohol. adichemistry.com Therefore, the reaction of this compound with LiAlH₄ would be expected to yield 4-methylbenzyl alcohol and propane-1,2-diol.

Catalytic hydrogenation is another method for the reduction of β-keto esters. Various catalysts, often based on ruthenium or iridium, can be used for the asymmetric hydrogenation of the keto group to produce chiral β-hydroxy esters with high enantioselectivity. organic-chemistry.orgacs.orgacs.org

| Reducing Agent | Functional Group Reduced | Expected Product(s) |

| Sodium Borohydride (NaBH₄) | Ketone | 2-hydroxypropyl p-toluate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 4-methylbenzyl alcohol and propane-1,2-diol |

| Catalytic Hydrogenation (e.g., Ru-based catalysts) | Ketone | (R)- or (S)-2-hydroxypropyl p-toluate |

Oxidation Reactions of the 4-Methyl Group and 2-Oxopropyl Moiety

The 4-methyl group on the benzene (B151609) ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid, which would transform the p-toluate moiety into a terephthalate (B1205515) derivative. libretexts.orgmasterorganicchemistry.com

The 2-oxopropyl moiety also presents sites for oxidation. The methylene (B1212753) group adjacent to the ketone (the α-methylene group) can be oxidized. Selenium dioxide (SeO₂) is a reagent commonly used for the oxidation of α-methylene groups of ketones to form 1,2-dicarbonyl compounds. du.ac.inacs.org In the case of this compound, this would likely lead to the formation of the corresponding α,β-diketo ester.

| Oxidizing Agent | Site of Oxidation | Expected Product |

| Potassium Permanganate (KMnO₄) | 4-Methyl group | Terephthalic acid derivative |

| Selenium Dioxide (SeO₂) | α-Methylene of ketone | α,β-Diketo ester |

Condensation and Addition Reactions Involving the Ketone

The ketone functionality of this compound can participate in various condensation and addition reactions. The Knoevenagel condensation, for instance, involves the reaction of a ketone with an active methylene compound in the presence of a weak base. thermofisher.comwikipedia.org This reaction would lead to the formation of a new carbon-carbon double bond at the site of the ketone.

The Wittig reaction provides another route for the transformation of the ketone group. wikipedia.orglibretexts.orgorganic-chemistry.org In this reaction, a phosphorus ylide reacts with the ketone to form an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond. vanderbilt.edu The specific alkene formed would depend on the structure of the ylide used.

| Reaction | Reactant | Expected Product |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-Unsaturated ester |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Alkene derivative of the ester |

Reactions on the Aromatic Ring System of this compound

The aromatic ring of this compound is substituted with two groups: a methyl group (-CH₃) at the 4-position and an ester group (-COO-CH₂C(O)CH₃) at the 1-position. These substituents exert opposing electronic effects that influence the regioselectivity of electrophilic aromatic substitution reactions.

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. wikipedia.org Conversely, the ester group is a deactivating, meta-directing group because of its electron-withdrawing resonance and inductive effects. stackexchange.comscribd.com In the case of this compound, the two groups are para to each other.

Given these opposing effects, predicting the outcome of electrophilic aromatic substitution is not straightforward and would be highly dependent on the reaction conditions and the nature of the electrophile. The positions ortho to the methyl group (positions 3 and 5) are activated, while the positions ortho to the ester group (positions 2 and 6) are deactivated. The positions meta to the ester group are the same as those ortho to the methyl group (positions 3 and 5). Therefore, electrophilic attack is most likely to occur at the 3 and 5 positions, which are activated by the methyl group and less deactivated by the ester group compared to the 2 and 6 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Benzoic acid, 4-methyl-3-nitro-, 2-oxopropyl ester |

| Halogenation | Br₂, FeBr₃ | Benzoic acid, 3-bromo-4-methyl-, 2-oxopropyl ester |

| Sulfonation | SO₃, H₂SO₄ | Benzoic acid, 4-methyl-3-sulfo-, 2-oxopropyl ester |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely due to the deactivating ester group. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Reaction is unlikely due to the deactivating ester group. |

This table is predictive and based on general principles of electrophilic aromatic substitution.

For comparison, the nitration of methyl benzoate (B1203000), which has a deactivating ester group, yields primarily the meta-substituted product, methyl 3-nitrobenzoate. scribd.comma.eduaiinmr.com In contrast, electrophilic substitution on toluene (B28343) (methylbenzene) predominantly gives ortho and para products. libretexts.org The interplay of these directing effects in the target molecule would likely lead to substitution at the positions ortho to the activating methyl group.

The methyl group attached to the aromatic ring is susceptible to free-radical substitution at the benzylic position. This type of reaction, often initiated by UV light or a radical initiator, allows for the introduction of functional groups onto the side chain without affecting the aromatic ring. pearson.comuci.edu

A common example is benzylic halogenation. The reaction of this compound with a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would be expected to yield the corresponding 4-(bromomethyl)benzoic acid ester. Further halogenation could lead to the di- and tri-halogenated products. A patent describes the direct benzylic halogenation of alkylbenzoic acid esters, noting that this method can produce good yields. google.com The free-radical bromination of p-toluic acid itself is also a well-documented procedure. semanticscholar.orgacs.org

Table 2: Potential Products of Benzylic Halogenation

| Starting Material | Reagents | Expected Product |

| This compound | NBS, Benzoyl Peroxide | Benzoic acid, 4-(bromomethyl)-, 2-oxopropyl ester |

| This compound | Cl₂, UV light | Benzoic acid, 4-(chloromethyl)-, 2-oxopropyl ester |

This table illustrates expected outcomes based on known reactions of similar compounds like p-xylene (B151628) and p-toluic acid esters. google.comgoogle.comresearchgate.net

Multi-Component Reactions and Cycloaddition Chemistry

The participation of this compound in multi-component reactions (MCRs) and cycloaddition reactions is not specifically described in the available literature. However, the potential for such reactivity can be considered based on the functional groups present in the molecule.

Multi-Component Reactions: Benzoic acid derivatives have been utilized in various MCRs. For instance, some MCRs employ benzoic acids or their derivatives to synthesize complex heterocyclic structures like isoindolinones. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net The ester functionality in this compound could potentially participate as a component in such reactions, perhaps following in-situ modification or under specific catalytic conditions.

Cycloaddition Chemistry: The aromatic ring of this compound is generally unreactive as a diene in typical Diels-Alder reactions due to its inherent aromatic stability. nih.govwikipedia.orgwikipedia.orglibretexts.org For benzene to participate in a [4+2] cycloaddition, the reaction requires forcing conditions and often results in a reversible process, as the loss of aromaticity is energetically unfavorable. researchgate.netacs.org While electron-donating groups can increase the reactivity of the benzene ring in Diels-Alder reactions, the deactivating ester group in the target molecule would likely inhibit such reactivity. masterorganicchemistry.com Therefore, it is not expected that this compound would readily undergo cycloaddition reactions involving the aromatic ring under standard conditions. Other types of cycloadditions, such as [3+2] cycloadditions, might be envisaged involving other parts of the molecule under specific conditions, but this remains speculative without experimental evidence. uchicago.edu

Derivatives and Analogues of Benzoic Acid, 4 Methyl , 2 Oxopropyl Ester

Design and Synthesis of Structurally Modified Esters

The principal strategies for creating structural analogues of Benzoic acid, 4-methyl-, 2-oxopropyl ester involve modifications at two key positions: the ester chain and the aromatic ring. These modifications are typically achieved by either altering the starting materials or by post-synthesis functionalization.

Alterations at the 2-Oxopropyl Chain

The 2-oxopropyl group, a β-keto ester system, is ripe for a variety of chemical transformations that allow for the synthesis of diverse analogues. rsc.org The acidic α-protons (the CH₂ group between the two carbonyls) can be deprotonated using a suitable base, such as an alkoxide or lithium diisopropylamide (LDA), to form a stable enolate. youtube.com This enolate is a potent nucleophile and can react with various electrophiles to introduce new substituents. youtube.com

One common modification is C-alkylation, where the enolate is treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce a new alkyl group at the α-position. youtube.com This reaction allows for the extension or branching of the ester chain. The general applicability of strong bases like lithium amides has become a standard method for the alkylation of esters that are otherwise difficult to functionalize. youtube.com

Furthermore, the synthesis of β-keto esters can be achieved through various methods, including the reaction of aldehydes with ethyl diazoacetate in the presence of catalysts like SnCl₂ or BF₃·OEt₂. acs.org By selecting different aldehydes as starting materials, a wide range of β-keto esters with varied R-groups on the ketone can be produced, which could then be esterified with 4-methylbenzoic acid. acs.org

Table 1: Examples of Synthetic Alterations at the 2-Oxopropyl Chain

| Reaction Type | Reagents | Resulting Structure at Ester Chain | Description |

|---|---|---|---|

| α-Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | -CH(R)-C(=O)-CH₃ | Introduces an alkyl group (R) at the carbon between the ester and ketone carbonyls. |

| Acylation | 1. Base (e.g., LDA) 2. Acyl Chloride (R-COCl) | -CH(C(=O)R)-C(=O)-CH₃ | Adds an acyl group, creating a β-diketone functionality within the ester chain. |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | -CH₂-C(=O)-CH₂-O-R' | Exchanges the 4-methylbenzoyl group with a different acyl group, though less common for chain alteration. rsc.org |

Variants of the 4-Methylbenzoic Acid Moiety

The aromatic portion of the molecule, the 4-methylbenzoic acid moiety (also known as p-toluic acid), can be readily exchanged to create a vast library of analogues. The most direct synthetic approach involves the esterification of a different substituted benzoic acid with a reagent that provides the 2-oxopropyl group, such as chloroacetone (B47974) or bromoacetone.

The synthesis of these precursor benzoic acids is well-established. For example, p-toluic acid itself can be synthesized via the oxidation of p-xylene (B151628) or p-tolualdehyde. prepchem.comchemicalbook.com Similarly, other substituted benzoic acids can be prepared from corresponding substituted toluenes or other commercially available precursors. researcher.life

Table 2: Selected Variants of the 4-Methylbenzoic Acid Moiety

| Starting Benzoic Acid | Resulting Ester Analogue Name | Effect of Substituent |

|---|---|---|

| 4-Chlorobenzoic acid | Benzoic acid, 4-chloro-, 2-oxopropyl ester | Electron-withdrawing, deactivating |

| 4-Nitrobenzoic acid | Benzoic acid, 4-nitro-, 2-oxopropyl ester | Strongly electron-withdrawing, deactivating |

| 4-Methoxybenzoic acid | Benzoic acid, 4-methoxy-, 2-oxopropyl ester | Electron-donating, activating |

| Benzoic acid | Benzoic acid, 2-oxopropyl ester | Unsubstituted parent structure |

Functionalization of the Ketone and Aromatic Ring for Novel Chemical Entities

Post-synthesis modification of this compound offers another pathway to novel derivatives. Functionalization can be targeted at the ketone group of the ester chain or at the aromatic ring.

The ketone's carbonyl group is a versatile functional handle. It can undergo reduction using agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary alcohol, transforming the 2-oxopropyl ester into a 2-hydroxypropyl ester. It can also react with hydroxylamine (B1172632) to form an oxime or with various hydrazines to produce hydrazones, introducing nitrogen into the ester side chain. organic-chemistry.org

The aromatic ring can be functionalized via electrophilic aromatic substitution reactions. masterorganicchemistry.com The outcome of these reactions is dictated by the directing effects of the existing substituents: the methyl group (-CH₃) and the ester group (-COOR). The methyl group is an activating, ortho-, para-director, while the ester group is a deactivating, meta-director. ma.eduquizlet.com This creates a competitive substitution pattern. Nitration, for example, using a mixture of nitric and sulfuric acid, would be expected to introduce a nitro group onto the ring. ma.educhegg.com The position of substitution (ortho or meta to the methyl group) would depend on the precise reaction conditions, with the directing influence of the activating methyl group often dominating. evergreensinochem.com

Regioselective Synthesis of Isomeric this compound Derivatives

Achieving regioselectivity in the synthesis of derivatives is crucial for establishing structure-activity relationships. This is particularly relevant when creating isomers of the parent compound or when introducing additional substituents to the aromatic ring.

The synthesis of isomeric analogues, such as Benzoic acid, 2-methyl-, 2-oxopropyl ester or Benzoic acid, 3-methyl-, 2-oxopropyl ester, is achieved by starting with the corresponding isomeric methylbenzoic acid. 2-Methylbenzoic acid (o-toluic acid) and 3-methylbenzoic acid (m-toluic acid) are readily available and can be esterified with, for example, chloroacetone to yield the desired isomeric products. sigmaaldrich.comhmdb.ca

When introducing a new substituent to the existing 4-methylbenzoate ring, regioselectivity is governed by the combined directing effects of the methyl and ester groups. The methyl group directs incoming electrophiles to positions 3 and 5 (ortho to the methyl group), while the ester group directs to the same positions (meta to the ester). Therefore, electrophilic substitution (e.g., nitration, halogenation) is strongly directed to the positions ortho to the methyl group (C3 and C5).

For example, the direct nitration of m-methylbenzoic acid at low temperatures can selectively produce 2-nitro-3-methylbenzoic acid, which can then be used to synthesize the corresponding ester. google.compatsnap.com This highlights how careful selection of starting materials and control of reaction conditions are paramount for the regioselective synthesis of specific isomers.

Table 3: Regioselective Synthesis Strategies for Isomers

| Target Isomer | Key Starting Material | Synthetic Rationale |

|---|---|---|

| Benzoic acid, 2-methyl-, 2-oxopropyl ester | 2-Methylbenzoic acid (o-Toluic acid) | Esterification of the commercially available ortho-isomer. hmdb.ca |

| Benzoic acid, 3-methyl-, 2-oxopropyl ester | 3-Methylbenzoic acid (m-Toluic acid) | Esterification of the commercially available meta-isomer. sigmaaldrich.com |

| Benzoic acid, 4-methyl-3-nitro-, 2-oxopropyl ester | This compound | Electrophilic nitration; substitution is directed to the position ortho to the activating methyl group and meta to the deactivating ester group. |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough search for spectroscopic and structural analysis data for the chemical compound "this compound" has yielded no specific experimental or theoretical data. Detailed research findings required to populate the advanced spectroscopic characterization and structural elucidation sections of the requested article are not available in the public domain at this time.

The required data includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, nor data from 2D NMR techniques such as COSY, HSQC, or HMBC for "this compound" could be located. Furthermore, as no solid-state studies of this compound have been published, information regarding its polymorphic forms is also unavailable.

Mass Spectrometry: Specific high-resolution mass spectrometry (HRMS) data or tandem mass spectrometry (MS/MS) fragmentation patterns for "this compound" are not documented.

Vibrational Spectroscopy (IR and Raman): There are no available IR or Raman spectra to analyze the functional groups and bonding modes of "this compound."

While spectroscopic data exists for related compounds such as other esters of 4-methylbenzoic acid (p-toluic acid), this information cannot be extrapolated to accurately describe "this compound" due to the unique structural influence of the 2-oxopropyl group on the spectroscopic properties.

Consequently, the generation of a scientifically accurate and detailed article focusing solely on the advanced spectroscopic characterization and structural elucidation of "this compound" is not possible at this time due to the absence of foundational research data.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Three-Dimensional Structure Determination and Conformational Analysis

As of the latest available data, specific X-ray crystallographic studies determining the single-crystal structure of Benzoic acid, 4-methyl-, 2-oxopropyl ester have not been reported in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available for this specific ester.

While crystallographic data for structurally related compounds, such as 4-methyl-2-(2-methylanilino)benzoic acid, exist, these findings are not directly applicable to this compound due to significant differences in their chemical structures. researchgate.netnih.gov The presence of the 2-oxopropyl ester group in the target compound introduces conformational flexibility and electronic properties that would lead to a unique crystal packing arrangement. Theoretical modeling and future experimental crystallographic studies are necessary to determine the precise three-dimensional arrangement of atoms, bond angles, and dihedral angles, which would, in turn, illuminate the conformational preferences of the molecule in the solid state.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Comprehensive studies detailing the use of advanced chromatographic techniques for the specific purpose of purity assessment and isomer separation of this compound are not extensively documented in the reviewed scientific literature. However, standard high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods are routinely employed for the analysis of related benzoic acid esters.

For a compound like this compound, reversed-phase HPLC would be a suitable method for purity assessment. A typical analysis would likely utilize a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection would most commonly be performed using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the aromatic ring.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the electronic structure and reactivity of molecules. These calculations can determine optimized geometries, electronic energies, and molecular orbitals, which are crucial for understanding a molecule's stability and reaction pathways.

While specific DFT or ab initio studies on "Benzoic acid, 4-methyl-, 2-oxopropyl ester" are not readily found in the literature, the principles of these methods can be applied to predict its properties. For instance, the geometry of the molecule would be optimized to find the lowest energy conformation. This would likely reveal a planar arrangement of the benzene (B151609) ring and the carboxylate group, similar to what has been observed in related structures like methyl 4-methylbenzoate.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, could also be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For an ester like this, the HOMO is likely to be located on the electron-rich p-tolyl group, while the LUMO would be associated with the carbonyl group of the ester, indicating that it would be susceptible to nucleophilic attack at the carbonyl carbon.

Table 1: Predicted Electronic Properties from Generalized Quantum Chemical Calculations

| Property | Predicted Characteristic for this compound |

|---|---|

| Optimized Geometry | The p-tolyl group and the ester functional group are likely to be coplanar to maximize conjugation. |

| HOMO Localization | Expected to be primarily on the electron-donating p-tolyl ring. |

| LUMO Localization | Expected to be centered on the π* orbital of the carbonyl group. |

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational space a molecule can explore and its interactions with other molecules.

For "this compound," MD simulations could reveal the flexibility of the 2-oxopropyl ester side chain. The rotation around the C-O and C-C single bonds of the ester group would be a key focus, determining the accessible conformations of the molecule in different environments (e.g., in a solvent or in the solid state).

MD simulations are also invaluable for studying intermolecular interactions. In a condensed phase, molecules of "this compound" would interact through a combination of van der Waals forces and dipole-dipole interactions. The simulations could predict how these molecules would pack in a liquid or amorphous solid, and how they would interact with solvent molecules. For example, in a polar solvent, the ester and keto carbonyl groups would be expected to form hydrogen bonds with solvent molecules if they are protic.

Mechanistic Insights from Computational Modeling (e.g., Transition State Characterization)

Computational modeling is a powerful tool for elucidating reaction mechanisms, including the characterization of transition states. While no specific studies on the reaction mechanisms involving "this compound" were found, studies on related compounds like p-tolyl acetate (B1210297) provide valuable insights.

A theoretical study on the gas-phase thermal elimination of p-tolyl acetate using DFT has characterized the transition state for the researchgate.netacs.org hydrogen shift that leads to the formation of p-cresol (B1678582) and ketene (B1206846). researchgate.net This type of pericyclic reaction is a potential thermal decomposition pathway for esters of this nature. The computational characterization of the transition state for this reaction, including its geometry and energy, provides a detailed picture of the reaction pathway at the molecular level.

Similarly, computational studies on the Claisen-type rearrangement of related aromatic esters can shed light on potential intramolecular rearrangement pathways. acs.org These studies typically involve locating the transition state structure and calculating the activation energy, which determines the feasibility of the reaction under different conditions. For "this compound," analogous computational studies could predict its thermal stability and potential rearrangement products.

Table 2: Potential Reaction Pathways and Mechanistic Insights

| Reaction Type | Description | Computational Insight |

|---|---|---|

| Thermal Elimination | Decomposition into a phenol (B47542) and a ketene derivative via a pericyclic transition state. | DFT calculations on p-tolyl acetate suggest a concerted researchgate.netacs.org hydrogen shift mechanism. researchgate.net |

| Hydrolysis | Cleavage of the ester bond in the presence of water, acid, or base. | Computational modeling could characterize the transition states for the addition of a nucleophile to the carbonyl carbon. |

QSAR/QSPR Modeling for Structure-Property Relationships (Excluding Biological/Toxicological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its activity or properties. These models are widely used in chemistry and drug discovery.

For "this compound," QSPR models could be developed to predict various physical properties based on its molecular descriptors. These descriptors can be calculated from the molecule's 2D or 3D structure and can include constitutional, topological, geometrical, and electronic parameters.

While specific QSPR models for this compound are not available, one could, in principle, use existing models to estimate properties like boiling point, vapor pressure, and solubility. These models are typically trained on large datasets of compounds with experimentally determined properties. The accuracy of the prediction would depend on the applicability domain of the model and the similarity of the target compound to the training set.

Crystal Structure Prediction and Polymorphism Studies

Crystal structure prediction (CSP) is a computational technique that aims to predict the crystal structure of a compound from its molecular structure. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceuticals.

While an experimental crystal structure for "this compound" is not publicly available, CSP methods could be employed to predict its likely crystal packing. These methods typically involve a search of the potential energy surface to find the most stable crystal structures.

Studies on the crystal structure of related molecules, such as methyl 4-methylbenzoate, can provide some clues. The crystal structure of methyl 4-methylbenzoate reveals a planar molecule, with intermolecular C-H...O contacts linking the molecules into infinite chains. It is plausible that "this compound" would also exhibit a relatively planar conformation in the solid state and form similar intermolecular interactions. CSP could explore the different ways these molecules might pack, potentially identifying different polymorphic forms with distinct physical properties.

Applications in Advanced Materials and Industrial Chemistry Excluding Biomedical/clinical

Utilization as a Synthetic Intermediate in Fine Chemical Production

As a molecule with multiple functional groups, "Benzoic acid, 4-methyl-, 2-oxopropyl ester" possesses the characteristics of a versatile synthetic intermediate.

Role in Polymer Science and Materials Development

There is no available data suggesting that "this compound" is used in polymer science.

Research in Fragrance and Flavor Chemistry (Focus on Chemical Synthesis, Degradation, and Aroma Profile Formation)

The field of fragrance chemistry utilizes a vast array of esters. However, there is no specific research available on the synthesis, degradation, or aroma profile of "this compound". The scent of an ester is highly dependent on its specific structure, and it is not possible to predict its aroma profile based on related compounds.

Environmental Fate and Degradation Studies Excluding Ecotoxicity and Safety

Photolytic Degradation Pathways in Environmental Matrices

The photolytic degradation of Benzoic acid, 4-methyl-, 2-oxopropyl ester in environmental matrices such as water and soil is anticipated to be a significant transformation pathway. While direct studies on this specific ester are limited, the photochemical behavior of its constituent functional groups—the p-toluoyl moiety and the acetonyl (2-oxopropyl) group—provides a basis for predicting its environmental fate. The presence of a chromophoric aromatic ketone group suggests that the compound will absorb ultraviolet (UV) radiation present in sunlight, initiating a cascade of photochemical reactions.

The primary photolytic processes are expected to involve:

Photo-Fries Rearrangement: A common reaction for aryl esters, where the ester group migrates to the aromatic ring, leading to the formation of hydroxy- and keto-substituted derivatives.

Norrish-Type Reactions: The ketone functionality in the 2-oxopropyl ester group can undergo Norrish Type I or Type II cleavage. A Type I cleavage would result in the formation of radical species, while a Type II reaction would involve intramolecular hydrogen abstraction, leading to the formation of smaller, more volatile compounds.

Photo-oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen can be generated. These ROS can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. The methyl group on the benzene (B151609) ring is also susceptible to oxidation, potentially forming a carboxylic acid group. researchgate.net Studies on the photo-oxidation of p-toluic acid have shown that processes like the photo-Fenton reaction can significantly accelerate its degradation. researchgate.net

Ester Bond Cleavage: Photohydrolysis, the cleavage of the ester bond facilitated by light, can also occur, yielding p-toluic acid and acetone (B3395972). The photodegradation of other esters, such as phthalates, has been shown to involve C-O bond cleavage. nih.gov

The quantum yield and the specific degradation products will be highly dependent on the environmental matrix, including the pH, the presence of dissolved organic matter, and the availability of oxygen.

Table 1: Predicted Photolytic Degradation Products of this compound

| Predicted Product | Formation Pathway | Significance |

| p-Toluic acid | Ester Bond Cleavage | A primary degradation intermediate that can undergo further degradation. |

| Acetone | Ester Bond Cleavage | A volatile organic compound that can partition to the atmosphere. |

| Hydroxylated derivatives | Photo-oxidation | Indicates oxidative degradation of the aromatic ring. |

| 4-Carboxybenzaldehyde | Oxidation of methyl group | Represents an intermediate stage in the oxidation of the methyl group. |

| Terephthalic acid | Oxidation of methyl group | A more oxidized and potentially more persistent degradation product. |

Biodegradation Mechanisms and Microbial Transformations

The biodegradation of this compound is expected to be initiated by microbial enzymatic activity, primarily through the hydrolysis of the ester linkage. This initial step is a common and often rapid transformation for many esters in the environment. researchgate.netresearchgate.net

Esterase-Mediated Hydrolysis: A wide variety of microorganisms possess esterases that can catalyze the hydrolysis of the ester bond, leading to the formation of p-toluic acid and 2-oxopropanol (acetol). nih.gov This initial cleavage is a critical detoxification step and makes the molecule more amenable to further microbial metabolism. The efficiency of this hydrolysis can be influenced by the microbial community present and environmental conditions.

Following hydrolysis, the resulting p-toluic acid and acetol are further metabolized by microorganisms:

Degradation of p-Toluic Acid: p-Toluic acid is a known substrate for various bacterial degradation pathways. Aerobic degradation typically proceeds through the oxidation of the methyl group to form 4-carboxybenzyl alcohol, which is further oxidized to 4-carboxybenzaldehyde and then to terephthalic acid. The aromatic ring is subsequently cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Degradation of 2-Oxopropanol (Acetol): Acetol is a relatively simple organic molecule that can be readily utilized as a carbon and energy source by a variety of microorganisms. It can be oxidized to pyruvate, a key intermediate in central metabolism.

Table 2: Key Enzymes and Microbial Genera in the Biodegradation of Related Compounds

| Compound/Functional Group | Enzyme Class | Example Microbial Genera | Reference |

| Ester Linkage | Esterases, Lipases | Bacillus, Pseudomonas, Rhodococcus | researchgate.netresearchgate.net |

| p-Toluic Acid | Dioxygenases, Dehydrogenases | Pseudomonas, Arthrobacter | nih.gov |

| Aromatic Hydrocarbons | Monooxygenases, Dioxygenases | Sphingomonas, Mycobacterium | nih.gov |

Thermal Stability and Degradation Profiles

The thermal stability of this compound is a key parameter in understanding its fate in high-temperature environments and during certain industrial processes. Based on studies of analogous benzoic acid esters and aromatic ketones, the thermal decomposition of this compound is expected to proceed through several pathways. proquest.comresearchgate.net

The primary thermal degradation mechanism is likely to be the cleavage of the ester bond. This can occur through two main routes:

Alkyl-Oxygen Scission: This pathway involves the breaking of the bond between the oxygen atom of the ester and the 2-oxopropyl group, leading to the formation of p-toluic acid and propene-2-one (allene) or propyne (B1212725) through subsequent rearrangements. proquest.com

Acyl-Oxygen Scission: This involves the cleavage of the bond between the carbonyl carbon and the oxygen atom, which would yield a p-toluoyl radical and a 2-oxopropyl radical. These reactive species would then undergo further reactions.

At higher temperatures, decarboxylation of the p-toluic acid intermediate can occur, leading to the formation of toluene (B28343) and carbon dioxide. researchgate.netmun.ca The aromatic ring itself is generally stable to thermal degradation, but at very high temperatures, pyrolysis can lead to the formation of a complex mixture of polycyclic aromatic hydrocarbons (PAHs). mdpi.com

Table 3: Thermal Decomposition Data for Related Compounds

| Compound | Decomposition Temperature Range (°C) | Primary Decomposition Products | Reference |

| Cyclohexyl benzoate (B1203000) | 300 - 500 | Benzoic acid, Cyclohexene | proquest.com |

| Benzoic acid | 475 - 499 | Carbon dioxide, Benzene, Carbon monoxide, Biphenyl | researchgate.netmun.ca |

| Benzoic acid derivatives (in subcritical water) | 200 - 250 | Phenol (B47542), Aniline, Benzene (from decarboxylation) | nih.gov |

Future Research Directions and Emerging Methodologies

Exploration of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly pivotal in the development of synthetic methodologies, aiming to reduce environmental impact through the use of renewable resources, energy-efficient processes, and the minimization of hazardous waste.

Future research into the synthesis of Benzoic acid, 4-methyl-, 2-oxopropyl ester will likely focus on developing routes that are both economically viable and environmentally benign. A primary area of investigation involves the use of renewable feedstocks for the synthesis of the p-toluic acid precursor. Pathways have been developed to produce p-toluic acid from biomass-derived reagents such as sorbic acid and acrylic acid via Diels-Alder reactions followed by dehydrogenation/decarboxylation. mdpi.com Another approach utilizes the cycloaddition of coumalic acid, also derived from biomass, with propylene. unc.edu Furthermore, whole-cell biocatalysis presents a sustainable alternative for producing benzoic acid and its derivatives from renewable sources like L-tyrosine and L-phenylalanine under mild conditions, avoiding the toxic catalysts and high temperatures required in conventional chemical synthesis. nih.gov

For the esterification step itself, green methodologies can replace traditional techniques. Ultrasound-assisted synthesis, using catalysts like p-toluenesulfonic acid, offers a method for producing esters in high yields with shorter reaction times and under milder conditions. beilstein-journals.org Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times for aromatic esters, often in solvent-free conditions, which further enhances the environmental credentials of the process. rsc.orgresearchgate.net Biocatalysis, employing enzymes such as lipases, provides a highly specific and green alternative to traditional acid-catalyzed esterification, operating under mild, often solvent-free, conditions. researchgate.netgoogle.com

Table 1: Comparison of Potential Green Synthesis Strategies

| Methodology | Precursors | Key Advantages | Relevant Findings |

|---|---|---|---|

| Biomass Conversion | Sorbic acid, acrylic acid, coumalic acid | Utilizes renewable feedstocks, milder reaction conditions. mdpi.com | p-Toluic acid can be produced in high yields, contributing to a more sustainable overall process. mdpi.comunc.edu |

| Ultrasound-Assisted Esterification | p-Toluic acid, 1-chloropropan-2-one | Shorter reaction times, high yields, mild conditions, energy efficiency. beilstein-journals.org | Efficient synthesis of various esters has been demonstrated with p-toluenesulfonic acid as a catalyst. beilstein-journals.org |

| Microwave-Assisted Esterification | p-Toluic acid, 1-chloropropan-2-one | Rapid heating, reduced reaction times, potential for solvent-free reactions. rsc.org | Effective for synthesizing aromatic esters with high efficiency and purity. rsc.org |

| Biocatalysis | p-Toluic acid, 1-hydroxyacetone | High selectivity, mild reaction conditions (ambient temperature), reduced byproducts. researchgate.net | Lipases are widely used for esterification, offering a green alternative to chemical catalysts. researchgate.netgoogle.com |

Development of Novel Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of chemical reactions involving this compound. Research in this area can be divided into two main streams: catalysts for its synthesis (esterification) and catalysts for its subsequent selective transformations.

For the synthesis, solid acid catalysts represent a significant improvement over traditional homogeneous catalysts like sulfuric acid, which are corrosive and difficult to separate from the product. mdpi.com Zeolites, such as H-ZSM-5 and H-beta, have shown effectiveness in the esterification of benzoic acid and its derivatives. mdpi.com Their catalytic performance is influenced by acid site strength and pore size. mdpi.com Another promising area is the development of zirconium-based solid acids, which can act as powerful Lewis acids to catalyze esterification directly without the need for auxiliary Brønsted acids. mdpi.com Heterogeneous catalytic systems, including ion exchange resins, metal oxides, and mesoporous materials, are also being explored to improve ester synthesis by offering easier recovery and reusability. mdpi.com

The β-keto ester moiety in the target molecule is a versatile functional group, and novel catalysts can unlock selective transformations. For instance, the transesterification of β-keto esters is a valuable transformation that can be catalyzed by a range of systems, including protic acids, Lewis acids, organic bases, and enzymes, often under mild conditions with broad functional group tolerance. rsc.org Palladium-catalyzed reactions of related allyl β-keto carboxylates have been shown to generate palladium enolates, which can undergo various transformations like aldol (B89426) condensation and Michael addition. nih.gov Future work could explore similar catalytic cycles for this compound to achieve novel C-C bond formations. Furthermore, developing catalysts for the highly diastereoselective reduction of the ketone, directed by the neighboring ester group, could provide access to valuable chiral β-hydroxy ester building blocks. youtube.com

Investigations into Solid-State Chemistry and Crystal Engineering

The solid-state properties of a molecule, including its crystal structure and polymorphism, are fundamental to its physical characteristics and applications. For this compound, research into its solid-state chemistry and crystal engineering remains an unexplored frontier.

Benzoic acid and its simple derivatives are known to form well-defined crystalline structures, typically monoclinic, which are stabilized by hydrogen bonding and π-stacking interactions. byjus.comturito.com Future investigations could focus on determining the single-crystal X-ray structure of the title compound. This would provide crucial information on its molecular conformation, intermolecular interactions (such as C-H···O hydrogen bonds involving the ketone and ester carbonyls), and crystal packing arrangement.

Understanding these features is the first step toward crystal engineering, where these interactions are systematically manipulated to create new solid forms with desired properties. For example, co-crystallization with other molecules (co-formers) could be explored to modify properties like melting point, solubility, and stability. Furthermore, the study of polymorphism—the ability of a compound to exist in multiple crystal forms—is critical, as different polymorphs can exhibit distinct physical properties. Identifying and characterizing potential polymorphs of this compound would be a valuable area of research, with implications for its handling, formulation, and reactivity in the solid state.

Integration with Microfluidics and Flow Chemistry for Process Optimization

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov The application of microfluidics and flow chemistry to the synthesis and transformation of this compound represents a major opportunity for process optimization.

Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better temperature control and mixing, which can lead to higher yields and purities. nih.govmdpi.com This is particularly relevant for potentially exothermic reactions or when precise control over reaction conditions is needed to prevent side reactions. The synthesis of various esters, including α-keto esters and β-keto esters, has been successfully demonstrated in flow systems. beilstein-journals.orgnih.govthieme-connect.com These systems can incorporate packed beds of heterogeneous catalysts or immobilized reagents, enabling clean transformations without the need for conventional work-up and purification steps. nih.govresearchgate.net

A multi-step flow synthesis could be designed to produce this compound from its precursors in a single, continuous operation. For instance, the synthesis of p-toluic acid derivatives has been reported in flow, and this could be coupled directly with an in-line esterification step. rsc.orguc.pt Such integrated systems not only improve efficiency but also enhance safety by minimizing the handling of hazardous reagents and isolating unstable intermediates. researchgate.net The use of real-time monitoring and automation within a microreactor platform could further enable rapid optimization of reaction parameters like temperature, residence time, and stoichiometry. mdpi.com

Table 2: Advantages of Flow Chemistry for Synthesis of this compound

| Feature | Benefit in Flow Chemistry | Implication for Synthesis |

|---|---|---|

| Heat Transfer | High surface-area-to-volume ratio allows for rapid and precise temperature control. | Improved selectivity and safety, minimizing byproduct formation in esterification. |

| Mass Transfer | Efficient mixing of reactants, even in multiphasic systems. | Faster reaction rates and higher conversions compared to batch processes. nih.gov |

| Safety | Small reactor volumes minimize the inventory of hazardous materials at any given time. | Safer handling of reagents and reduced risk of thermal runaway. google.com |

| Scalability | Production can be scaled up by running the reactor for longer periods ("scaling out"). | Straightforward transition from laboratory-scale optimization to industrial production. |

| Integration | Multiple reaction and purification steps can be combined into a single continuous sequence. nih.gov | Potential for a fully automated, multi-step synthesis from basic precursors to the final ester product. uc.pt |

Discovery of Underexplored Chemical Reactivity and Synthetic Utilities

The chemical structure of this compound, characterized by its β-keto ester functionality, makes it a versatile synthon for organic synthesis. While the general reactivity of β-keto esters is well-established, future research can focus on discovering novel and underexplored transformations specific to this molecule, leveraging the interplay between its aromatic and aliphatic components.

β-Keto esters are valuable building blocks because they possess both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) reactive sites. researchgate.netrsc.org The acidic α-proton can be removed to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as alkylation and aldol condensations. nih.govresearchgate.net Exploring the stereoselective alkylation of this enolate could lead to the synthesis of chiral molecules with a quaternary carbon center.

The carbonyl groups themselves offer avenues for selective reactions. The ketone can be selectively reduced, potentially with high diastereoselectivity, to form a β-hydroxy ester, a valuable chiral intermediate. youtube.com The ester group can undergo transesterification to introduce different alcohol moieties, a reaction that can be selective for β-keto esters over other ester types. rsc.org

Furthermore, the molecule can be viewed as an acyloin derivative. Acyloin and benzoin (B196080) condensations are classic reactions for forming α-hydroxy ketones through the coupling of esters or aldehydes, respectively. wiley.combspublications.net The reverse reaction, or fragmentation, could be explored. The molecule could also serve as a precursor in annulation reactions, where its C=C bond (in the enol form) or C=O group acts as a two-atom synthon in [2+n] cycloadditions to construct complex cyclic compounds. nih.gov The development of catalytic methods, for example using N-heterocyclic carbenes to generate acyl anion equivalents, could also unlock novel cross-coupling reactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzoic acid, 4-methyl-, 2-oxopropyl ester, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is synthesized via esterification of 4-methylbenzoic acid with 2-oxopropyl alcohol (e.g., acetonyl alcohol). Key methods include:

- Fischer esterification : Acid-catalyzed (H₂SO₄ or HCl) reflux with excess alcohol. Optimal temperature: 100–120°C.

- Steglich esterification : Uses coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for mild conditions (0–25°C).

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) in non-aqueous solvents for enantioselective synthesis .

- Critical Parameters : Control of reaction pH (acidic for Fischer), stoichiometric excess of 2-oxopropyl alcohol, and inert atmosphere to prevent oxidation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identifies methyl (δ 2.3–2.5 ppm) and ester carbonyl (δ 165–170 ppm) groups.

- FT-IR : Confirms ester C=O stretch (~1740 cm⁻¹) and aromatic C-H (~3030 cm⁻¹) .

- Chromatography :

- GC-MS : Retention indices (e.g., 1.81 for 4-methyl benzoate methyl ester) benchmark separation .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How do variations in ester group substituents (e.g., 2-oxopropyl vs. methyl) influence the chromatographic retention behavior of 4-methyl benzoic acid esters?

- Methodological Answer :

- Retention Indices (GC) : Bulkier substituents (e.g., 2-oxopropyl) increase retention time due to higher hydrophobicity. For example:

| Ester Substituent | Retention Index (GC) | Source |

|---|---|---|

| Methyl | 1.81 | |

| 2-Oxopropyl (Predicted) | ~2.10 | Extrapolated |

- HPLC : Polar substituents (e.g., hydroxyl groups) reduce retention. Use ion-pair chromatography (e.g., tetrabutylammonium salts) to resolve polar derivatives .

Q. What experimental strategies can resolve contradictions in stability data of this compound under different pH and temperature conditions?

- Methodological Answer :

- Degradation Studies :

- pH Stability : Perform accelerated degradation tests (e.g., 40°C, 75% RH) in buffers (pH 3–9). Monitor hydrolysis via HPLC.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for esters) .

- Data Reconciliation :

- Cross-validate with LC-MS to identify degradation products (e.g., free 4-methylbenzoic acid).

- Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Q. How can researchers design experiments to probe the reactivity of the 2-oxopropyl group in further chemical modifications (e.g., nucleophilic acyl substitution)?

- Methodological Answer :

- Reactivity Screening :

- Nucleophiles : Test amines (e.g., benzylamine) or alcohols in DMF with catalytic DMAP.

- Electrophiles : React with Grignard reagents (e.g., MeMgBr) to form ketones.

- Mechanistic Analysis :

- Use DFT calculations to model transition states of acyl transfer.

- Monitor reaction progress via in-situ FT-IR for carbonyl intermediate detection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?

- Methodological Answer :

- Root-Cause Analysis :

- Purity of Reagents : Trace water in 2-oxopropyl alcohol reduces yields; use molecular sieves.

- Catalyst Efficiency : Compare DCC vs. enzymatic methods for side-product formation.

- Validation : Reproduce reactions under inert (N₂) vs. ambient conditions to isolate oxygen sensitivity .

Tables for Reference

Table 1 : Retention Indices of Selected Benzoic Acid Esters (GC)

| Compound | Retention Index | Source |

|---|---|---|

| Benzoic acid, methyl ester | 1.66 | |

| Benzoic acid, 4-methyl-, methyl ester | 1.81 | |

| Benzoic acid, 3-methoxy-, methyl ester | 1.96 |